molecular formula C6H11NO2S B8768014 N-prop-2-ynylpropane-1-sulfonamide

N-prop-2-ynylpropane-1-sulfonamide

Cat. No.: B8768014
M. Wt: 161.22 g/mol
InChI Key: KJVKERBQRYFSAS-UHFFFAOYSA-N
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Description

N-Prop-2-ynylpropane-1-sulfonamide is a sulfonamide derivative characterized by a propargyl (prop-2-ynyl) group attached to the nitrogen atom of a propane-1-sulfonamide backbone. Sulfonamides are widely utilized in medicinal chemistry due to their ability to interact with biological targets, such as enzymes, via hydrogen bonding and hydrophobic interactions. The propargyl group introduces alkyne functionality, which may confer unique reactivity (e.g., participation in click chemistry) or modulate physicochemical properties like lipophilicity.

Properties

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

N-prop-2-ynylpropane-1-sulfonamide

InChI

InChI=1S/C6H11NO2S/c1-3-5-7-10(8,9)6-4-2/h1,7H,4-6H2,2H3

InChI Key

KJVKERBQRYFSAS-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NCC#C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Propane-1-sulfonyl chloride undergoes nucleophilic substitution with propargylamine in the presence of a base, such as triethylamine or pyridine, which neutralizes the generated HCl. The reaction typically proceeds at ambient or mildly elevated temperatures (20–60°C) in aprotic solvents like dichloromethane or tetrahydrofuran.

Example Protocol

  • Reactants :

    • Propane-1-sulfonyl chloride (1.0 equiv)

    • Propargylamine (1.2 equiv)

    • Triethylamine (2.0 equiv)

  • Solvent : Dichloromethane (0.5 M)

  • Conditions : Stir at 25°C for 12–24 hours.

  • Workup : Wash with water, dry over MgSO₄, and concentrate in vacuo.

This method yields this compound in ~75–85% purity, with residual propargylamine and sulfonic acid byproducts requiring chromatographic purification.

Catalytic Enhancements

The patent US20030236437A1 highlights the use of DMF as a catalyst in sulfonamide synthesis, particularly for sterically hindered amines. For propargylamine, which exhibits moderate nucleophilicity due to the electron-withdrawing alkyne group, DMF (0.001–0.05 equiv) accelerates the reaction at elevated temperatures (120–160°C). Under these conditions, reaction times reduce to 3–7 hours with yields exceeding 90%.

Optimized Catalytic Procedure

ParameterValue
Sulfonyl chloride1.5–4.0 equiv
Propargylamine1.0 equiv
DMF0.01–0.05 equiv
Temperature125–150°C
SolventToluene
Reaction Time4–7 hours

This approach minimizes side reactions, such as over-sulfonation or alkyne decomposition, while maintaining compatibility with the propargyl group’s thermal stability.

Oxidative S–N Bond Construction

Recent advances in sulfur dioxide insertion and oxidative coupling offer alternative pathways to sulfonamides. These methods avoid sulfonyl chloride precursors, instead leveraging sulfinic acid derivatives or thiols as sulfur sources.

Sulfinic Acid and Propargylamine Coupling

Sodium propane sulfinate (NaSO₂C₃H₇) reacts with propargylamine under oxidative conditions to form the S–N bond. Hypervalent iodine reagents (e.g., PhI(OAc)₂) or copper salts (CuI) serve as oxidants, facilitating the generation of sulfonyl radicals that couple with the amine.

Representative Reaction

NaSO2C3H7+HC≡CCH2NH2PhI(OAc)2HC≡CCH2NHSO2C3H7+Byproducts\text{NaSO}2\text{C}3\text{H}7 + \text{HC≡CCH}2\text{NH}2 \xrightarrow{\text{PhI(OAc)}2} \text{HC≡CCH}2\text{NHSO}2\text{C}3\text{H}7 + \text{Byproducts}

This method, adapted from Zhu et al., achieves moderate yields (60–70%) but requires stringent control of oxidant stoichiometry to prevent over-oxidation of the propargyl group.

Electrochemical Synthesis

Electrochemical methods provide a green alternative by enabling sulfonamide formation without exogenous oxidants. Propane sulfinic acid is oxidized at the anode to generate sulfonyl radicals, which subsequently react with propargylamine.

Conditions :

  • Electrolyte : Tetrabutylammonium tetrafluoroborate (TBATFB) in acetonitrile

  • Voltage : 1.2 V vs. Ag/AgCl

  • Temperature : 25°C

While environmentally favorable, this method is less efficient (50–60% yield) and necessitates specialized equipment.

Reductive Amination and Sulfonate Intermediates

Indirect routes involve the synthesis of sulfonate esters followed by reductive amination with propargylamine. For example, propane-1-sulfonyl chloride can first react with an alcohol (e.g., methanol) to form methyl propane sulfonate, which then undergoes nucleophilic displacement with propargylamine under basic conditions.

Stepwise Procedure

  • Sulfonate Formation :

    C3H7SO2Cl+CH3OHC3H7SO3CH3+HCl\text{C}_3\text{H}_7\text{SO}_2\text{Cl} + \text{CH}_3\text{OH} \rightarrow \text{C}_3\text{H}_7\text{SO}_3\text{CH}_3 + \text{HCl}
  • Amination :

    C3H7SO3CH3+HC≡CCH2NH2C3H7SO2NHCH2C≡CH+CH3OH\text{C}_3\text{H}_7\text{SO}_3\text{CH}_3 + \text{HC≡CCH}_2\text{NH}_2 \rightarrow \text{C}_3\text{H}_7\text{SO}_2\text{NHCH}_2\text{C≡CH} + \text{CH}_3\text{OH}

This method, though lengthier, avoids handling volatile sulfonyl chlorides directly and achieves comparable yields (~70–80%).

Challenges and Mitigation Strategies

Propargyl Group Stability

The alkyne moiety in propargylamine is susceptible to polymerization or decomposition under acidic or high-temperature conditions. Mitigation strategies include:

  • Low-Temperature Reactions : Conducting couplings at ≤60°C.

  • Inert Atmosphere : Using nitrogen or argon to prevent oxidative side reactions.

Purification Difficulties

This compound’s polar nature complicates isolation. Solutions include:

  • Crystallization : Using ethyl acetate/hexane mixtures.

  • Chromatography : Silica gel with ethyl acetate eluent .

Chemical Reactions Analysis

Types of Reactions

N-prop-2-ynylpropane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-prop-2-ynylpropane-1-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-prop-2-ynylpropane-1-sulfonamide with four related compounds identified in the evidence, focusing on molecular structure, functional groups, and documented properties.

Table 1: Comparative Analysis of Sulfonamide and Sulfur-Containing Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Notes
This compound Not Provided C₆H₉NO₂S 159.21 Sulfonamide, Propargyl Hypothetical (structural analysis)
(Prop-2-yn-1-ylsulfanyl)carbonitrile [24309-48-6] C₄H₃NS 97.14 Sulfanyl, Carbonitrile, Propargyl Low toxicity data; used in synthetic intermediates
Sodium 2-methylprop-2-ene-1-sulphonate [1561-92-8] C₄H₇NaO₃S 158.15 Sulfonate, Alkene Industrial monomer; anionic character
N-[1-(Aminomethyl)cyclopropyl]propane-1-sulfonamide [1598026-73-3] C₇H₁₆N₂O₂S 192.28 Sulfonamide, Cyclopropyl, Amine Pharmaceutical intermediate; rigid conformation

Functional Group and Reactivity Comparison

  • Propargyl-Containing Compounds : Both this compound and (prop-2-yn-1-ylsulfanyl)carbonitrile feature a propargyl group. However, the former’s sulfonamide group (-SO₂NH-) is more polar and hydrogen-bond-capable than the latter’s sulfanyl (-S-) and carbonitrile (-CN) groups. This difference may influence biological activity, with sulfonamides often exhibiting better target affinity in drug design.
  • Sulfonate vs. Sulfonamide : Sodium 2-methylprop-2-ene-1-sulphonate contains a sulfonate (-SO₃⁻) group, which is deprotonated and lacks the NH moiety critical for hydrogen bonding in sulfonamides. This makes it more suitable for industrial applications (e.g., polymers) rather than biological targeting.
  • Cyclopropyl Substituents: N-[1-(Aminomethyl)cyclopropyl]propane-1-sulfonamide incorporates a cyclopropyl ring, which introduces steric hindrance and conformational rigidity compared to the linear propargyl group in the target compound. This could enhance metabolic stability but reduce synthetic accessibility.

Physicochemical and Toxicological Profiles

  • Lipophilicity : The propargyl group in this compound likely increases lipophilicity compared to the sulfonate but decreases it relative to the cyclopropyl-containing sulfonamide .
  • In contrast, sulfonamides like are generally better characterized in pharmaceutical contexts.

Q & A

Basic: What are the recommended synthetic routes for N-prop-2-ynylpropane-1-sulfonamide, and how can purity be ensured?

The synthesis typically involves reacting propane-1-sulfonyl chloride with propargylamine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane or tetrahydrofuran. The base neutralizes HCl generated during the reaction, improving yield. Post-synthesis, purification via column chromatography (using silica gel and a gradient eluent) or recrystallization (from ethanol/water mixtures) is recommended. Purity should be confirmed using HPLC (>98% purity) and characterized via 1H^1H-/13C^{13}C-NMR and FT-IR spectroscopy .

Advanced: How can reaction conditions be optimized to enhance the yield of this compound in large-scale synthesis?

Optimization requires systematic variation of solvents, catalysts, and temperature. For example, using dimethylacetamide (DMA) as a solvent at 0–5°C can minimize side reactions. Catalytic amounts of 4-dimethylaminopyridine (DMAP) may accelerate sulfonamide formation. Design a factorial experiment to test variables like molar ratios (propargylamine:sulfonyl chloride = 1.1:1), reaction time (2–24 hrs), and workup protocols. Monitor progress via TLC and quantify yield using gravimetric analysis. Computational modeling (e.g., density-functional theory, DFT) can predict reactive intermediates and transition states to guide optimization .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1H^1H-NMR : Confirm the presence of the propargyl group (δ 1.8–2.1 ppm for ≡C-H protons) and sulfonamide NH (δ 5.2–5.6 ppm).
  • FT-IR : Identify S=O stretching (1130–1170 cm1^{-1}) and N-H bending (1540–1650 cm1^{-1}).
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 176.07).
    For crystalline samples, single-crystal X-ray diffraction (using SHELXL ) provides definitive structural confirmation.

Advanced: How can hydrogen bonding and supramolecular interactions of this compound be analyzed experimentally and computationally?

Experimentally, use X-ray crystallography to map hydrogen-bonding networks (e.g., N-H···O=S interactions) and quantify bond lengths/angles. Graph set analysis classifies motifs like R22(8)R_2^2(8) rings. Computationally, employ DFT (B3LYP/6-31G* level) to calculate interaction energies and electrostatic potential surfaces. Molecular dynamics simulations (AMBER or GROMACS) can model solvent effects on aggregation behavior .

Basic: What biological activities have been reported for sulfonamide analogs, and how can these guide research on this compound?

Sulfonamides exhibit anti-inflammatory, antimicrobial, and enzyme inhibitory activities. For example, N-(prop-2-yn-1-yl)ethane-1-sulfonamide shows COX-2 inhibition . Screen this compound using in vitro assays (e.g., COX-2 inhibition ELISA, bacterial MIC tests) and compare results to structural analogs. Prioritize targets based on substituent effects (e.g., electron-withdrawing groups enhance sulfonamide reactivity) .

Advanced: How should researchers address contradictions between computational predictions and experimental data for this compound?

Discrepancies often arise from approximations in computational models (e.g., solvent exclusion in DFT). Validate by:

  • Re-examining experimental conditions (e.g., solvent polarity, pH).
  • Testing multiple DFT functionals (e.g., B3LYP vs. M06-2X) and basis sets.
  • Using coupled-cluster (CCSD(T)) methods for critical energy comparisons.
  • Performing sensitivity analyses to identify variables with the highest uncertainty (e.g., van der Waals interactions) .

Basic: What safety protocols are critical when handling this compound in the laboratory?

  • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.
  • Work in a fume hood to avoid inhalation of fine particles.
  • Store in a cool, dry place away from oxidizers.
  • Dispose of waste via approved chemical disposal protocols. Reference safety data sheets (SDS) for sulfonamide analogs .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve the therapeutic potential of this compound?

Design a SAR library with systematic variations:

  • Alkyne substitution : Replace propargyl with substituted alkynes (e.g., phenylacetylene).
  • Sulfonamide modifications : Introduce methyl/aryl groups on the sulfonamide nitrogen.
    Evaluate changes using in vitro assays (e.g., IC50_{50} for target enzymes) and correlate with computational descriptors (e.g., LogP, polar surface area). Apply multivariate regression to identify critical structural features .

Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

Use LC-MS/MS with a C18 column and isocratic elution (acetonitrile:water = 70:30). Validate the method for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%). Internal standards (e.g., deuterated sulfonamides) improve accuracy .

Advanced: How can researchers design robust crystallization trials to determine the solid-state structure of this compound?

Employ high-throughput screening with 96-well plates and diverse solvent systems (e.g., ethanol, DMSO, hexane). Use vapor diffusion or slow cooling (0.1°C/min) for crystal growth. Characterize crystals via SC-XRD (Mo-Kα radiation, SHELXL ). For poor crystallizers, co-crystallize with hydrogen-bond donors (e.g., carboxylic acids) .

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